molecular formula C25H20N2O4S B12142012 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12142012
M. Wt: 444.5 g/mol
InChI Key: BDFYXGMBRLNPGT-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione” features a pyrrolidine-2,3-dione core substituted with three distinct functional groups:

  • 4-[furan-2-yl(hydroxy)methylidene]: A hydroxymethylidene group conjugated to a furan ring, enabling hydrogen bonding and π-π stacking interactions.
  • 5-(4-methylphenyl): A para-methylphenyl group, enhancing lipophilicity and steric bulk.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multipoint interactions.

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O4S/c1-13-6-8-16(9-7-13)21-19(22(28)17-5-4-10-31-17)23(29)24(30)27(21)25-26-20-15(3)11-14(2)12-18(20)32-25/h4-12,21,29H,1-3H3

InChI Key

BDFYXGMBRLNPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(C=C(C=C4S3)C)C)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole moiety: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Synthesis of the pyrrolidine-2,3-dione core: This involves the cyclization of a suitable precursor, such as a diketone, in the presence of a base.

    Coupling of the furan and benzothiazole moieties: This step involves the condensation of the furan-2-yl(hydroxy)methylidene group with the benzothiazole moiety under basic conditions.

    Final assembly: The final step involves the coupling of the pyrrolidine-2,3-dione core with the previously synthesized intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,3-dione core, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the construction of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound is studied for its potential applications in materials science. It may be used in the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism by which (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-2,3-dione derivatives with varied substituents. Below is a structural and functional comparison with analogs listed in :

Table 1: Structural and Functional Comparison

Compound Name / Substituents Key Structural Differences Implications
Target Compound : 4-[furan-2-yl(hydroxy)methylidene], 5-(4-methylphenyl) Reference compound for comparison. Balanced lipophilicity (from p-tolyl) and hydrogen bonding (from hydroxymethylidene-furan).
Analog 1 : 5-(3,4-dichlorophenyl), 4-[oxidanyl(phenyl)methylidene] () Dichlorophenyl (electron-withdrawing) and phenyl instead of furan. Increased electrophilicity; potential enhanced cytotoxicity but reduced solubility.
Analog 2 : 5-(thiophen-2-yl), 4-[oxidanyl(phenyl)methylidene] () Thiophene replaces furan; sulfur atom alters electronic properties. Enhanced π-acidity for metal coordination; possible differences in metabolic stability.
Analog 3 : 5-(4-hydroxyphenyl), 4-[oxidanyl(phenyl)methylidene] () Hydroxyphenyl group introduces polarity. Improved aqueous solubility via phenolic -OH; may affect membrane permeability.
Analog 4 : 5-(3-methoxy-4-pentoxyphenyl), 4-[oxidanyl(phenyl)methylidene] () Alkoxy substituents increase lipophilicity and steric hindrance. Extended half-life in vivo but potentially reduced binding affinity due to steric effects.

Key Findings:

Electronic Effects: Replacement of furan with thiophene (Analog 2) introduces sulfur’s polarizability, which may enhance interactions with cysteine residues in enzymes ().

Lipophilicity :

  • The 4-methylphenyl group in the target compound provides moderate lipophilicity (logP ~3–4 estimated), whereas alkoxy-substituted analogs (Analog 4) may exhibit higher logP (~5–6), affecting pharmacokinetics.

Crystallographic Behavior :

  • Ring puckering in the pyrrolidine core () and hydrogen-bonding networks () likely differ between analogs, influencing solid-state stability and solubility.

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule with promising biological activities. Its unique structural features, including a pyrrolidine core and various functional groups, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The compound's structure includes:

  • Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
  • Furan ring : Associated with antioxidant activities.
  • Pyrrolidine framework : Linked to neurological activity.

These components may work synergistically to enhance the compound's overall biological efficacy.

Predicted Biological Activities

Computational predictions using methods like PASS (Prediction of Activity Spectra for Substances) suggest that the compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : The presence of benzothiazole and thiophene rings is linked to bioactive properties that can inhibit microbial growth.
  • Antioxidant Properties : The hydroxy group may contribute to scavenging free radicals, thus offering protective effects against oxidative stress.
  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could modulate their activity, impacting various biological processes.

Antimicrobial Studies

In vitro studies have demonstrated that related compounds with benzothiazole and furan structures exhibit significant antibacterial activity. For instance, compounds tested against various bacterial strains showed promising results in inhibiting growth, suggesting that similar activity may be expected from our target compound.

Antioxidant Activity

Research indicates that compounds containing hydroxy groups can effectively scavenge reactive oxygen species (ROS). Studies have quantified the antioxidant capacity of similar structures through assays measuring radical scavenging activity, indicating the potential for our compound to exhibit comparable effects.

Case Studies and Comparative Analysis

Compound NameStructural FeaturesBiological Activity
Benzothiazole derivativesContains benzothiazole ringAntimicrobial, anticancer
Thiophene derivativesContains thiophene ringAntioxidant, anti-inflammatory
Pyrrolidine derivativesContains pyrrolidine ringNeurological activity

The integration of multiple bioactive moieties within the target compound suggests enhanced biological activities compared to compounds containing only one of these features.

The mode of action for compounds with similar structures often includes:

  • DNA Binding : Many benzothiazole derivatives have been shown to interact with DNA, inhibiting DNA-dependent enzymes and affecting cell proliferation.
  • Enzyme Interaction : Potential inhibition of key enzymes involved in metabolic pathways could lead to therapeutic effects in diseases such as cancer.

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